3-(Chloromethyl)isoquinoline

Beschreibung

Overview of Isoquinoline (B145761) Chemistry and its Research Significance

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgsemanticscholar.org This core structure is found in numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, and has been the subject of extensive research since its initial isolation from coal tar in 1885. slideshare.netnumberanalytics.com

The chemical properties of isoquinoline are characterized by its weak basicity, with a pKa of 5.14. wikipedia.orgsemanticscholar.org It is a colorless, hygroscopic liquid or solid with a penetrating odor, soluble in organic solvents and dilute acids. wikipedia.orgsemanticscholar.org The presence of the nitrogen atom in the heterocyclic ring makes it susceptible to both electrophilic and nucleophilic substitution reactions. slideshare.netslideshare.net

The significance of isoquinoline chemistry in research, particularly in medicinal chemistry, is substantial. Isoquinoline derivatives exhibit a wide array of pharmacological activities, including:

Anticancer: Some derivatives, like noscapine (B1679977), disrupt microtubule dynamics in cancer cells, while others, like emetine, inhibit protein synthesis. amerigoscientific.com

Antimicrobial: Berberine (B55584), an isoquinoline alkaloid, has shown broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.com

Analgesic and Anti-inflammatory: Derivatives such as berberine and noscapine have been traditionally used for pain relief and to treat inflammatory conditions. amerigoscientific.com

Antihypertensive: Compounds like quinapril (B1585795) and debrisoquine (B72478) are derived from 1,2,3,4-tetrahydroisoquinoline. wikipedia.org

Antiviral: The antiretroviral agent saquinavir (B1662171) contains an isoquinolyl functional group. wikipedia.org

The versatility of the isoquinoline scaffold allows for the synthesis of a vast number of derivatives with diverse biological and chemical properties, making it a privileged structure in drug discovery and materials science. semanticscholar.orgnumberanalytics.com

Strategic Positioning of 3-(Chloromethyl)isoquinoline in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of more complex heterocyclic compounds. The presence of the reactive chloromethyl group at the 3-position of the isoquinoline nucleus makes it a valuable building block for introducing the isoquinoline moiety into various molecular frameworks. This strategic positioning allows for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for screening in drug discovery and other applications.

The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, providing a straightforward method for attaching different functional groups or larger molecular fragments to the isoquinoline core. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity.

The synthesis of substituted isoquinolines is an active area of research, with numerous methods being developed to create functionalized derivatives. organic-chemistry.org The availability of starting materials like this compound is essential for these synthetic endeavors.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H8ClN | nih.gov |

| Molecular Weight | 177.63 g/mol | nih.gov |

| CAS Number | 147937-36-8 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point | 310.8±17.0 °C | chemicalbook.com |

This table provides a snapshot of the fundamental chemical and physical characteristics of this important synthetic intermediate.

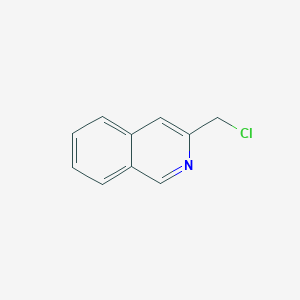

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMIUVLOQIOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512116 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147937-36-8 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147937-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 3 Chloromethyl Isoquinoline

Nucleophilic Substitution Chemistry at the Chloromethyl Group

The most prominent feature of 3-(chloromethyl)isoquinoline's reactivity is the chloromethyl group at the 3-position. This group functions as a reactive electrophilic site, readily participating in nucleophilic substitution reactions. Analogous to other benzylic halides, the chlorine atom can be displaced by a wide range of nucleophiles, providing a direct route to a variety of 3-substituted isoquinoline (B145761) derivatives. This reactivity is crucial for introducing diverse functional groups onto the isoquinoline scaffold.

The versatility of this reaction is demonstrated by the use of various nucleophiles, including amines, thiols, and alkoxides, to generate new derivatives. For instance, reaction with primary or secondary amines leads to the formation of 3-(aminomethyl)isoquinolines, a structural motif found in various biologically active molecules. rsc.orgnih.govnih.gov Similarly, thiolates can displace the chloride to form thioethers, and alkoxides yield the corresponding ethers. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

Below is a table summarizing typical nucleophilic substitution reactions involving this compound.

| Nucleophile (Nu-H) | Reagent Example | Product | Product Class |

| Secondary Amine | Piperidine | 3-(Piperidin-1-ylmethyl)isoquinoline | Tertiary Amine |

| Primary Amine | Benzylamine | 3-((Benzylamino)methyl)isoquinoline | Secondary Amine |

| Thiol | Thiophenol | 3-((Phenylthio)methyl)isoquinoline | Thioether |

| Alkoxide | Sodium Methoxide | 3-(Methoxymethyl)isoquinoline | Ether |

| Cyanide | Sodium Cyanide | 2-(Isoquinolin-3-yl)acetonitrile | Nitrile |

| Azide | Sodium Azide | 3-(Azidomethyl)isoquinoline | Organic Azide |

Electrophilic and Radical Reactivity Considerations within the Isoquinoline Framework

The reactivity of the isoquinoline ring itself is dictated by the presence of the nitrogen atom, which deactivates the heterocyclic (pyridinoid) ring towards electrophilic attack and activates it towards nucleophilic attack. Consequently, electrophilic aromatic substitution (SEAr) on the isoquinoline core occurs preferentially on the benzenoid ring, primarily at the C5 and C8 positions. The 3-(chloromethyl) substituent, being weakly deactivating, is not expected to significantly alter this preference.

Conversely, nucleophilic aromatic substitution (SNAr) and radical reactions typically occur on the electron-deficient pyridinoid ring. The most favored position for nucleophilic attack on the isoquinoline ring is C1. Radical reactions also show a preference for the heterocyclic ring. The presence of the chloromethyl group at C3 could sterically hinder attack at adjacent positions but is unlikely to change the fundamental reactivity pattern governed by the ring nitrogen. Studies on the radical anions of isoquinoline have been conducted to understand their electronic structure, providing insights into their reactivity.

Cascade Reactions and Annulation Pathways Involving the Compound

The dual reactivity of this compound—possessing both a nucleophilic isoquinoline nitrogen and an electrophilic chloromethyl group—makes it an ideal substrate for cascade and annulation reactions to construct complex polycyclic systems. These reactions often involve an initial nucleophilic attack by a reagent on the chloromethyl group, followed by an intramolecular cyclization involving the isoquinoline ring.

For example, N-(o-chloromethyl)aryl amides, which are structurally analogous to derivatives of this compound, can generate aza-o-quinone methides that undergo cycloaddition reactions to form fused heterocyclic systems. researchgate.net In a related quinoline (B57606) system, 2-chloro-3-(chloromethyl)quinolines react with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in a cascade process to yield fused dihydropyrimidothiazinoquinolinone derivatives. orgchemres.org This suggests that this compound could be a key starting material for similar annulation strategies, leading to fused isoquinoline frameworks like thiazino[3,4-a]isoquinolines. mdpi.comresearchgate.net

Detailed Mechanistic Studies of Chemical Transformations

Carbon-Hydrogen (C-H) Activation and Functionalization Processes

Transition-metal-catalyzed C-H activation has become a powerful strategy for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. mdpi.comresearchgate.net These reactions provide an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. researchgate.net The mechanism typically involves the coordination of a transition metal (e.g., Rh, Pd, Ru) to a directing group on the substrate, which positions the metal catalyst to selectively cleave a specific C-H bond, forming a metallacycle intermediate. mdpi.comacs.org This intermediate then reacts with a coupling partner, such as an alkyne or an alkene, followed by reductive elimination to yield the functionalized product and regenerate the catalyst. rsc.org

While many studies focus on synthesizing the isoquinoline core itself via C-H activation, the principles apply to the functionalization of a pre-existing isoquinoline ring. researchgate.net For this compound, a directing group could be installed elsewhere on the molecule to direct C-H activation at a specific position on the benzenoid or pyridinoid ring, overriding the inherent reactivity patterns. Mechanistic investigations, often supported by DFT calculations and kinetic isotope effect studies, are crucial for understanding the precise pathway (e.g., oxidative addition, σ-bond metathesis) and the factors controlling regioselectivity. acs.org

Carbon-Heteroatom Bond Formation Mechanisms

The formation of carbon-heteroatom bonds at the benzylic position of this compound proceeds via nucleophilic substitution. The mechanism of this substitution can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the reaction conditions and the nature of the nucleophile. ucalgary.ca

SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. For a primary benzylic halide like this compound, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles and in polar aprotic solvents. ucalgary.ca

SN1 Mechanism: This pathway proceeds through a two-step process involving the formation of a carbocation intermediate. The benzylic position of the chloromethyl group can stabilize a positive charge through resonance with the isoquinoline ring system, making the formation of a benzylic carbocation feasible. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that promote the departure of the leaving group. snnu.edu.cn

Kinetic studies, such as measuring kinetic isotope effects, can help distinguish between these pathways. nih.gov In many cases, a borderline mechanism with characteristics of both SN1 and SN2 may be operative.

Computational Chemistry and Theoretical Insights into Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. researchgate.nettubitak.gov.trsciforum.netresearchgate.net These methods allow for the calculation of various molecular properties that correlate with chemical behavior.

DFT calculations can be used to determine the distribution of electron density and generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, these maps would highlight the electrophilic nature of the benzylic carbon and the nucleophilic character of the ring nitrogen.

Advanced Synthetic Applications and Derivatization Strategies for 3 Chloromethyl Isoquinoline

Utilization as a Versatile Building Block in Complex Molecule Synthesis

3-(Chloromethyl)isoquinoline is a pivotal building block for the synthesis of more elaborate isoquinoline (B145761) derivatives. The enhanced reactivity of the chloromethyl group makes it a valuable intermediate for developing scaffolds in drug discovery and materials science. Its utility stems from the ease with which the chlorine atom can be displaced by a variety of nucleophiles, enabling the extension of the molecule's framework.

This compound serves as a key intermediate in the creation of complex molecules that are investigated for potential therapeutic applications, including those for neurological disorders. raco.cat The ability to readily functionalize the C-3 position allows for systematic structural modifications in structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds. The isoquinoline core itself is a privileged structure in medicinal chemistry, and the chloromethyl group provides a direct route to access a vast chemical space of novel derivatives.

Functionalization through Diverse Coupling Reactions

The primary mode of functionalization for this compound is through nucleophilic substitution reactions. The chloromethyl group is readily displaced by a range of nucleophiles, including amines, thiols, and alcohols, to yield new derivatives with varied functional groups at the C-3 position. Common reagents for these substitutions include sodium azide, potassium thiocyanate, and sodium methoxide, typically carried out in polar aprotic solvents like DMF or DMSO.

Beyond simple substitution, palladium-catalyzed cross-coupling reactions represent a powerful strategy for C-C bond formation. While the C(sp³)-Cl bond of the chloromethyl group presents unique challenges compared to aryl halides, analogous systems demonstrate the feasibility of such couplings. For instance, a domino Sonogashira coupling has been successfully applied to 2-chloro-3-(chloromethyl)quinolines. irantypist.com In this process, a palladium(0) complex catalyzes the coupling of a terminal alkyne, which is then followed by an in-situ dimerization or further cyclization. irantypist.com The general mechanism for Sonogashira coupling involves the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, co-catalyzed by palladium and copper complexes. wikipedia.org

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental in modern synthesis, although their application directly to the C(sp³)-Cl bond of this compound requires specific conditions. The Suzuki-Miyaura reaction typically couples an organoboron compound with an organic halide. nih.govnih.gov The Heck reaction effects the coupling of an alkene with an aryl or vinyl halide. numberanalytics.comnih.gov These methodologies provide powerful, albeit challenging, avenues for the advanced functionalization of the this compound core.

| Coupling Reaction | General Reactants | Catalyst System (Typical) | Resulting Bond |

| Nucleophilic Substitution | R-NH₂, R-SH, R-O⁻ | Base (e.g., K₂CO₃) | C-N, C-S, C-O |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base | C(sp³)-C(sp) |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0/II) catalyst, Base | C(sp³)-C(sp²) |

| Heck Reaction | Alkene | Pd(0/II) catalyst, Base | C(sp³)-C(sp²) |

Construction of Fused and Bridged Heterocyclic Systems

The isoquinoline framework is a common foundation for constructing polycyclic heterocyclic systems. The reactivity of this compound and its derivatives facilitates various cyclization strategies to build fused and bridged ring systems, which are of significant interest in medicinal chemistry.

One such strategy involves the synthesis of imidazo[2,1-a]isoquinolines. A domino approach using a Sonogashira coupling between a bromophenyl benzimidazole (B57391) and a copper acetylide intermediate can furnish the alkyne precursor, which then undergoes intramolecular N-H addition to form the fused isoquinoline adduct. Another prominent example is the creation of furo[2,3-f]isoquinolines. This can be achieved through a key aza-Claisen rearrangement of an allyloxyisoquinoline precursor, followed by an acid-catalyzed intramolecular cyclization. google.com

More complex, three-dimensional structures can also be accessed. For example, a selective [4+2] cycloaddition between a bicyclic thiazolo-2-pyridone and an aryne generated in situ can produce highly structured, fused thiazolo[2,3-a]isoquinoline systems. rsc.org Similarly, the [3+2] cycloaddition reaction is a powerful tool. Azomethine ylides generated from isoquinoline salts can react with dipolarophiles to construct fused pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in a highly controlled manner. nih.gov These methods highlight the utility of the isoquinoline scaffold in accessing diverse and complex heterocyclic architectures.

Regioselective and Stereoselective Synthetic Transformations

Controlling the position and spatial orientation of functional groups is paramount in modern synthesis. Regioselective and stereoselective transformations involving the isoquinoline skeleton are crucial for preparing specific isomers with desired biological activities.

Regioselectivity is often achieved through directed C-H functionalization. Palladium-catalyzed, heteroatom-guided direct arylation has been reported for the functionalization of the C-4 position of dihydroisoquinolines, showcasing a method to selectively modify the isoquinoline core away from the more reactive positions. rsc.org The electronic properties of the isoquinoline ring inherently direct electrophilic substitutions to the 5- and 8-positions, while nucleophilic attacks preferentially occur at the 1-position. scribd.com Synthetic strategies can leverage these intrinsic properties or employ directing groups to achieve desired regiochemical outcomes.

Stereoselectivity is often introduced during ring construction or functionalization. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines, a strategy applicable to isoquinoline-derived ylides to create chiral fused systems. nih.gov Asymmetric versions of palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, have been developed to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity by using chiral phosphine (B1218219) ligands like Walphos. nih.gov Furthermore, intramolecular Heck reactions have been employed to create congested quaternary carbon stereocenters in complex polycyclic systems containing spirooxindole-isoquinoline frameworks. nih.gov These advanced methods enable the precise synthesis of complex, single-enantiomer isoquinoline derivatives.

Research in Medicinal Chemistry and Biological Activities of 3 Chloromethyl Isoquinoline Derivatives

The Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif found in numerous natural products, most notably a wide range of alkaloids. nih.govslideshare.net This scaffold's inherent physicochemical properties and its ability to interact with a diverse array of biological targets have cemented its status as a privileged structure in medicinal chemistry. nih.gov Its rigid framework provides a defined orientation for pendant functional groups to engage with receptor binding sites, while the nitrogen atom can participate in crucial hydrogen bonding interactions.

The versatility of the isoquinoline ring system allows for substitutions at various positions, leading to a vast chemical space for exploration. This has been exploited in the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects. nih.govslideshare.netnih.gov The presence of the isoquinoline nucleus in clinically used drugs underscores its therapeutic relevance and continues to inspire the design and synthesis of new drug candidates.

Synthesis and Biological Evaluation of Novel Isoquinoline-Based Pharmacophores

The reactive chloromethyl group at the C3 position of 3-(chloromethyl)isoquinoline makes it a valuable and versatile starting material for the synthesis of a wide range of derivatives. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the introduction of various pharmacophoric units.

While specific studies detailing the synthesis of large libraries of compounds directly from this compound are not extensively documented in publicly available literature, the general principles of isoquinoline chemistry suggest a straightforward path to novel derivatives. For instance, reaction with amines, thiols, alcohols, and other nucleophiles can lead to a diverse set of C3-substituted isoquinolines.

A study on isoquinoline derivatives as potential anticancer agents involved the screening of eleven compounds, leading to the identification of a promising candidate, referred to as "Compound 2". nih.govnih.gov Although the specific starting material for this compound was not detailed, the research highlights the potential of the isoquinoline scaffold in cancer therapy. To enhance its therapeutic efficacy, this compound was encapsulated in transferrin-conjugated liposomes for targeted delivery to tumor cells. nih.govnih.gov

Another area of investigation involves the synthesis of 3-arylisoquinolines and 3-aminoisoquinolin-1(2H)-ones, which have shown promising antitumor activities against various human cancer cell lines. nih.govuniv.kiev.ua These studies, while not explicitly starting from this compound, demonstrate that substitution at the C3 position is a key strategy in the design of bioactive isoquinoline derivatives.

Structure-Activity Relationship (SAR) Studies Related to the C3-Substituent

The nature of the substituent at the C3 position of the isoquinoline ring plays a pivotal role in determining the biological activity and selectivity of the resulting compounds. Structure-activity relationship (SAR) studies aim to understand how modifications to this substituent influence the pharmacological profile.

In a series of substituted isoquinolin-1-ones, the introduction of an O-(3-hydroxypropyl) group at a position analogous to C3 resulted in a compound with significantly enhanced antitumor activity, being 3-5 times more potent than the parent compound. nih.gov This finding underscores the importance of the C3-substituent in modulating biological efficacy.

Furthermore, research on 3-arylisoquinolines has shown that the substitution pattern on the aryl ring can significantly impact their antitumor spectrum. nih.gov These studies, while not directly originating from this compound, provide valuable insights into the SAR of C3-substituted isoquinolines. The electronic and steric properties of the substituent at the C3 position are critical for optimizing interactions with the biological target. For instance, the introduction of specific functional groups can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

Investigation of Molecular Mechanisms of Action for Biologically Active Derivatives

Understanding the molecular mechanism of action is crucial for the rational design and development of new drugs. For isoquinoline derivatives, a variety of mechanisms have been elucidated, often dependent on the specific nature of the substitutions.

In the context of anticancer activity, some isoquinoline derivatives have been found to exert their effects through the inhibition of key cellular processes. For example, certain isoquinoline-based compounds have been identified as inhibitors of enzymes crucial for cancer cell proliferation and survival. The targeted delivery of an isoquinoline derivative using transferrin-conjugated liposomes suggests a mechanism involving receptor-mediated endocytosis, leading to higher intracellular concentrations of the drug in cancer cells that overexpress the transferrin receptor. nih.govnih.gov

Applications in Specific Therapeutic Areas

The diverse biological activities of isoquinoline derivatives have led to their investigation in a wide range of therapeutic areas.

Anticancer Agents: A significant body of research has focused on the development of isoquinoline-based compounds as anticancer agents. nih.govnih.govnih.govuniv.kiev.uanih.gov The ability of these compounds to inhibit the growth of various tumor cell lines highlights their potential in oncology. The development of targeted delivery systems for isoquinoline derivatives further enhances their promise as effective and selective cancer therapies. nih.govnih.gov

Antimicrobial Agents: The isoquinoline scaffold is also a promising framework for the development of new antimicrobial agents. nih.gov With the rise of antibiotic resistance, there is an urgent need for novel antibacterial drugs. Research into quinoline-based hybrids has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific studies on the antimicrobial properties of this compound derivatives are limited, the general antimicrobial potential of the isoquinoline class suggests this is a fruitful area for future investigation.

Analytical and Spectroscopic Characterization in Research of 3 Chloromethyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Chloromethyl)isoquinoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be predicted based on the known chemical shifts of the isoquinoline (B145761) core and the influence of the chloromethyl substituent. thieme-connect.de

The ¹H NMR spectrum is anticipated to show distinct signals for the chloromethyl protons and the six aromatic protons on the isoquinoline ring system. The -CH₂Cl protons would likely appear as a sharp singlet, significantly downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The aromatic protons would resonate in the typical downfield region for heteroaromatic compounds, with their exact chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the C3-substituent.

The ¹³C NMR spectrum would complement the proton data, showing signals for all 10 carbon atoms in the molecule. The carbon of the chloromethyl group would be readily identifiable, and the signals for the isoquinoline carbons would confirm the substitution pattern. In related isoquinoline structures, 2D NMR techniques such as COSY and HSQC are often employed to resolve overlapping signals and definitively assign proton and carbon resonances.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| Aromatic CH | H-1 | ~9.0-9.3 | ~152 | Most downfield proton due to proximity to nitrogen. |

| Aromatic CH | H-4 | ~7.9-8.1 | ~120 | Adjacent to the substituent. |

| Aromatic CH | H-5 to H-8 | ~7.5-8.2 | ~126-136 | Complex multiplet region for the benzene (B151609) ring protons. |

| Aliphatic CH₂ | -CH₂Cl | ~4.8-5.0 | ~45 | Singlet, shifted downfield by chlorine. |

| Quaternary C | C-3 | - | ~150 | Carbon bearing the chloromethyl group. |

| Quaternary C | C-4a, C-8a | - | ~128-137 | Bridgehead carbons. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement that can validate the molecular formula, C₁₀H₈ClN. umich.eduacs.org

The analysis would show a molecular ion peak corresponding to the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (for the ³⁵Cl isotopologue) and a secondary peak at two mass units higher (for the ³⁷Cl isotopologue) with approximately one-third the intensity. This isotopic signature is a key diagnostic feature for chlorine-containing compounds. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, providing further structural confirmation. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN | nih.gov |

| Molecular Weight (g/mol) | 177.63 | nih.gov |

| Monoisotopic Mass (Da) | 177.0345270 | nih.gov |

| Calculated m/z for [M+H]⁺ (³⁵Cl) | 178.0418 | - |

| Calculated m/z for [M+H]⁺ (³⁷Cl) | 180.0389 | - |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of connectivity and conformation in the solid state. researchgate.net This technique would unambiguously confirm the position of the chloromethyl group at the C3 position of the isoquinoline ring.

A literature search indicates that while the specific crystal structure of this compound has not been deposited in public databases, the technique has been widely applied to structurally related isoquinoline derivatives. nih.govresearchgate.net For these compounds, X-ray analysis has been crucial for confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions such as π-π stacking. Should a suitable single crystal of this compound be obtained, X-ray diffraction would provide invaluable data on its solid-state structure. The resulting structural information is typically made available through repositories such as the Cambridge Crystallographic Data Centre (CCDC). acs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the synthesis of this compound, serving both to isolate the compound from reaction mixtures and to assess its purity.

Thin Layer Chromatography (TLC) is commonly used as a rapid, qualitative technique to monitor the progress of a synthesis. acs.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. google.com

Column Chromatography is the standard method for the purification of this compound on a preparative scale. osti.gov The crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or solvent mixture (mobile phase) is then passed through the column, separating the components based on their differential adsorption to the silica. In procedures for related chloromethylated heterocycles, solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes have proven effective. osti.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of the isolated compound. It provides quantitative data on the purity level and can detect even minor impurities that may not be resolved by TLC.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

Q. What steps ensure the reliability of spectral data for novel this compound derivatives?

- Methodological Answer : Triangulate data using multiple techniques (e.g., NMR, HRMS, elemental analysis). For ambiguous peaks, use 2D NMR (COSY, HSQC) or spiking experiments with known standards .

Literature and Collaboration

Q. How can researchers effectively survey literature for SAR studies on isoquinoline derivatives?

- Methodological Answer : Use SciFinder or Reaxys with keywords like "chloromethyl isoquinoline" and filter by "biological activity." Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-reviewed sources .

Q. What collaborative frameworks enhance multidisciplinary studies on this compound?

- Methodological Answer : Establish cross-institutional teams with synthetic chemists, pharmacologists, and computational biologists. Shared electronic lab notebooks (ELNs) streamline data integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.